4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-methoxyphenyl)benzamide 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-methoxyphenyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14770683
InChI: InChI=1S/C19H21N3O5S/c1-27-17-8-6-14(7-9-17)20-18(23)13-2-4-15(5-3-13)21-19(24)22-16-10-11-28(25,26)12-16/h2-9,16H,10-12H2,1H3,(H,20,23)(H2,21,22,24)
SMILES:
Molecular Formula: C19H21N3O5S
Molecular Weight: 403.5 g/mol

4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-methoxyphenyl)benzamide

CAS No.:

Cat. No.: VC14770683

Molecular Formula: C19H21N3O5S

Molecular Weight: 403.5 g/mol

* For research use only. Not for human or veterinary use.

4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-methoxyphenyl)benzamide -

Specification

Molecular Formula C19H21N3O5S
Molecular Weight 403.5 g/mol
IUPAC Name 4-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-(4-methoxyphenyl)benzamide
Standard InChI InChI=1S/C19H21N3O5S/c1-27-17-8-6-14(7-9-17)20-18(23)13-2-4-15(5-3-13)21-19(24)22-16-10-11-28(25,26)12-16/h2-9,16H,10-12H2,1H3,(H,20,23)(H2,21,22,24)
Standard InChI Key ZOOSHCBCMXYVMD-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)NC3CCS(=O)(=O)C3

Introduction

Chemical Structure and Nomenclature

The IUPAC name 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-methoxyphenyl)benzamide reflects its intricate architecture. Key structural components include:

  • A benzamide backbone (C6H5CONH-) linked to a 4-methoxyphenyl group.

  • A tetrahydrothiophene-1,1-dioxide moiety (sulfolane derivative) attached via a carbamoyl bridge.

  • A para-methoxy substituent on the aromatic ring, enhancing electronic and steric properties.

Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₂₁N₃O₅S
Molecular Weight403.5 g/mol
SMILES NotationCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)NC3CCS(=O)(=O)C3
InChI KeyZOOSHCBCMXYVMD-UHFFFAOYSA-N

The sulfolane group (tetrahydrothiophene-1,1-dioxide) introduces polarity and potential hydrogen-bonding sites, which may influence solubility and target binding .

Synthesis and Manufacturing

While no explicit synthesis protocol for this compound is publicly documented, analogous benzamide derivatives are typically synthesized via multi-step organic reactions. A plausible route, inferred from related methodologies , involves:

Key Synthetic Steps

  • Aminomethylation: Reaction of 4-(bromomethyl)benzoic acid derivatives with cyclic amines to form intermediates.

  • Hydrolysis and Activation: Conversion of esters to carboxylic acids, followed by treatment with thionyl chloride to generate reactive acyl chlorides.

  • Schotten-Baumann Coupling: Amidation of the acyl chloride with 4-methoxyaniline to yield the benzamide core.

  • Carbamoylation: Introduction of the dioxidotetrahydrothiophene carbamoyl group via urea formation.

Critical parameters include temperature control during acylation and strict anhydrous conditions to prevent side reactions .

Physicochemical Properties

Experimental data for this specific compound are sparse, but trends from related benzamides suggest:

PropertyEstimated Value (Analog-Based)
Melting Point150–160°C (similar to N-(4-methoxyphenyl)benzamide)
SolubilityModerate in polar aprotic solvents (e.g., DMSO, DMFA)
LogP (Partition Coeff.)~2.1 (predicted via computational models)

The sulfolane moiety likely enhances water solubility compared to simpler benzamides, though this requires empirical validation .

Applications in Medicinal Chemistry

The compound’s structural features position it as a candidate for:

  • Antiviral Therapeutics: Potential activity against enveloped viruses (e.g., Ebola, SARS-CoV-2).

  • Anti-Inflammatory Agents: Analogous sulfolane-containing compounds inhibit cyclooxygenase (COX) enzymes .

  • Central Nervous System (CNS) Drugs: Enhanced blood-brain barrier permeability due to moderate LogP and polar groups.

Future Research Directions

  • Synthetic Optimization: Development of scalable routes with improved yields.

  • In Vitro Screening: Antiviral, antibacterial, and anticancer assays.

  • ADME Studies: Pharmacokinetic profiling in rodent models.

  • Crystallographic Analysis: Structural elucidation of target complexes.

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